![molecular formula C15H9N3O2S3 B2501479 N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-65-6](/img/structure/B2501479.png)
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Synthesis Analysis
A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .
Molecular Structure Analysis
Thiazole is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Chemical Reactions Analysis
The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .
Physical And Chemical Properties Analysis
The structure of newly synthesized N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives was analyzed by 1H NMR, 13C NMR and Mass spectral analysis .
Scientific Research Applications
Antioxidant Properties
Compounds containing a thiazole ring have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Properties
Thiazole compounds have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Properties
Thiazole derivatives have also been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.
Diuretic Properties
Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.
Anticonvulsant Properties
Thiazole compounds have shown potential as anticonvulsants . Anticonvulsants are medications that prevent or reduce the severity of seizures.
Neuroprotective Properties
Thiazole derivatives have been found to exhibit neuroprotective properties . Neuroprotective drugs are those that protect nerve cells against damage, degeneration, or impairment of function.
Antitumor or Cytotoxic Properties
Thiazole compounds have been found to exhibit antitumor or cytotoxic properties . This suggests potential applications in the development of new cancer therapies .
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. For example, they can inhibit the synthesis of certain proteins or enzymes, disrupt cell membrane function, or interfere with DNA replication .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary widely depending on their specific structures. Some are readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell growth, cell death, inflammation, pain sensation, and various other physiological processes .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and specific characteristics of the biological environment .
Future Directions
properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S3/c1-2-12(21-3-1)9-6-22-14(17-9)18-15-16-8-4-10-11(20-7-19-10)5-13(8)23-15/h1-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWNUBWVXRNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
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